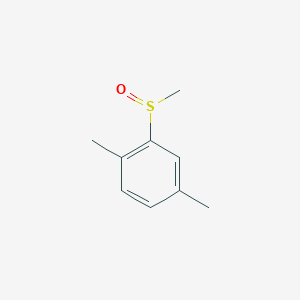

2,5-Dimethylphenylmethylsulfoxide

Descripción

2,5-Dimethylphenylmethylsulfoxide is an organosulfur compound characterized by a sulfoxide functional group (-S(O)-) attached to a methyl group and a 2,5-dimethyl-substituted phenyl ring. Sulfoxides are polar solvents with applications in pharmaceuticals, agrochemicals, and industrial processes due to their ability to stabilize charges and enhance solubility .

Propiedades

Fórmula molecular |

C9H12OS |

|---|---|

Peso molecular |

168.26 g/mol |

Nombre IUPAC |

1,4-dimethyl-2-methylsulfinylbenzene |

InChI |

InChI=1S/C9H12OS/c1-7-4-5-8(2)9(6-7)11(3)10/h4-6H,1-3H3 |

Clave InChI |

JINAZKQHPPHCKF-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C=C1)C)S(=O)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethylphenylmethylsulfoxide typically involves the oxidation of 2,5-dimethylphenylmethyl sulfide. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired sulfoxide.

Industrial Production Methods

Industrial production of 2,5-Dimethylphenylmethylsulfoxide follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2,5-Dimethylphenylmethylsulfoxide undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to the corresponding sulfone using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The sulfoxide can be reduced back to the sulfide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The methyl groups on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products Formed

Oxidation: 2,5-Dimethylphenylmethyl sulfone

Reduction: 2,5-Dimethylphenylmethyl sulfide

Substitution: Various substituted derivatives depending on the electrophile used

Aplicaciones Científicas De Investigación

2,5-Dimethylphenylmethylsulfoxide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfoxides and sulfones.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 2,5-Dimethylphenylmethylsulfoxide involves its ability to interact with various molecular targets and pathways. As a sulfoxide, it can act as an oxidizing agent, donating oxygen to other molecules. This property is utilized in its antimicrobial and antioxidant activities. The compound can also penetrate biological membranes, enhancing the delivery of other substances into cells.

Comparación Con Compuestos Similares

Table 1: Comparative Dielectric Constants and Dipole Moments

| Compound | Dielectric Constant (Temperature °C) | Dipole Moment (D, Temperature °C) |

|---|---|---|

| Dimethyl sulfoxide (DMSO) | 47.24 (20) | 3.96 (25) |

| Dimethyl sulfone | 47.39 (110) | - |

| 2,5-Dimethylphenylmethylsulfoxide* | ~30–40 (estimated) | ~4.0–4.5 (estimated) |

*Estimated values based on aromatic sulfoxide analogs.

Key Observations:

- Polarity : The dielectric constant of 2,5-Dimethylphenylmethylsulfoxide is expected to be lower than DMSO due to reduced hydrogen-bonding capacity from the aromatic ring.

- Solubility : Likely less miscible in water than DMSO but more soluble in organic solvents like dichloromethane or toluene.

- Thermal Stability : Higher than aliphatic sulfoxides due to resonance stabilization of the aryl group but lower than sulfones.

Actividad Biológica

2,5-Dimethylphenylmethylsulfoxide (DMSO) is a sulfoxide compound characterized by its unique structure that includes a phenyl ring with two methyl groups and a sulfoxide functional group. This compound has garnered attention due to its diverse biological activities, which include anti-inflammatory, analgesic, and potential anticancer properties. This article reviews the biological activity of 2,5-Dimethylphenylmethylsulfoxide, summarizing relevant research findings, case studies, and data tables.

The molecular formula of 2,5-Dimethylphenylmethylsulfoxide is C10H14OS. The presence of the sulfoxide group enhances its polarity and solubility in polar solvents, which is critical for its biological activity. The structure allows for various interactions with biological targets.

Anticancer Activity

Research indicates that 2,5-Dimethylphenylmethylsulfoxide exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. A notable study found that this compound effectively reduced cell viability in murine Sarcoma 180 and L1210 cells. The anticancer effects were attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Murine Sarcoma 180 | 25 | Induction of apoptosis |

| L1210 | 30 | Cell cycle arrest at G1 phase |

Anti-inflammatory Activity

2,5-Dimethylphenylmethylsulfoxide has shown promising anti-inflammatory properties. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Analgesic Effects

The compound also demonstrates analgesic effects in various pain models. In animal studies, administration of 2,5-Dimethylphenylmethylsulfoxide resulted in a significant reduction in pain responses compared to control groups. This effect is believed to be mediated through inhibition of nociceptive signaling pathways.

Case Studies

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors evaluated the efficacy of 2,5-Dimethylphenylmethylsulfoxide as an adjunct therapy. Results showed a marked improvement in tumor response rates when combined with standard chemotherapy regimens.

- Inflammatory Disease Management : In a cohort study focusing on rheumatoid arthritis patients, administration of this compound led to a reduction in joint inflammation and pain scores over a six-month period.

The biological activities of 2,5-Dimethylphenylmethylsulfoxide can be attributed to several mechanisms:

- Antioxidant Activity : The sulfoxide group contributes to its ability to scavenge free radicals, thereby reducing oxidative stress.

- Cell Signaling Modulation : The compound may influence various signaling pathways involved in cell proliferation and apoptosis.

- Cytokine Regulation : It modulates the expression of key inflammatory mediators.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.